molecular formula C9H13ClN2O B1386254 2-(2-Amino-6-chloromethylanilino)-1-ethanol CAS No. 1098364-09-0

2-(2-Amino-6-chloromethylanilino)-1-ethanol

Cat. No. B1386254
CAS RN: 1098364-09-0
M. Wt: 200.66 g/mol
InChI Key: DMVMMRGYZVVLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-6-chloromethylanilino)-1-ethanol (2-ACE) is a synthetic compound that has been studied for its potential medical and research applications. 2-ACE is an amine derivative of aniline, an aromatic organic compound, and has been used as a building block for drug synthesis and as an intermediate in the synthesis of other compounds. 2-ACE has been studied for its potential to affect biochemical and physiological processes, and its effects on laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-chloromethylanilino)-1-ethanol is not fully understood. It is thought to interact with proteins, enzymes, and other molecules in the body to affect biochemical and physiological processes. It is believed to interact with enzymes involved in the metabolism of drugs and other compounds, as well as with ion channels.
Biochemical and Physiological Effects
2-(2-Amino-6-chloromethylanilino)-1-ethanol has been studied for its potential to affect biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as modulate the activity of ion channels. It has also been shown to affect the expression of genes associated with cancer and other diseases.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Amino-6-chloromethylanilino)-1-ethanol in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized easily. 2-(2-Amino-6-chloromethylanilino)-1-ethanol is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-(2-Amino-6-chloromethylanilino)-1-ethanol is toxic and should be handled with care.

Future Directions

The potential applications of 2-(2-Amino-6-chloromethylanilino)-1-ethanol are still being explored. Future research may focus on developing new synthesis methods for 2-(2-Amino-6-chloromethylanilino)-1-ethanol, as well as investigating its potential to affect biochemical and physiological processes. Additionally, further research may focus on developing new compounds based on 2-(2-Amino-6-chloromethylanilino)-1-ethanol that can be used in drug synthesis and as intermediates in the synthesis of other compounds. Finally, further research may focus on exploring the potential of 2-(2-Amino-6-chloromethylanilino)-1-ethanol to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as modulate the activity of ion channels.

Scientific Research Applications

2-(2-Amino-6-chloromethylanilino)-1-ethanol has been studied for its potential to affect biochemical and physiological processes. It has been used as a building block for drug synthesis and as an intermediate in the synthesis of other compounds. 2-(2-Amino-6-chloromethylanilino)-1-ethanol has also been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential to modulate the activity of ion channels.

properties

IUPAC Name

2-(2-amino-6-chloro-N-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-12(5-6-13)9-7(10)3-2-4-8(9)11/h2-4,13H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMMRGYZVVLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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